molecular formula C18H22N2S2 B10868477 1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

Cat. No.: B10868477
M. Wt: 330.5 g/mol
InChI Key: MMYQJLHYWYWMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea is a thiourea derivative characterized by a 2,3-dimethylphenyl group attached to the thiourea nitrogen and a sulfanyl-ethyl substituent bearing a 4-methylphenyl moiety. Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and conformational flexibility.

Properties

Molecular Formula

C18H22N2S2

Molecular Weight

330.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea

InChI

InChI=1S/C18H22N2S2/c1-13-7-9-16(10-8-13)22-12-11-19-18(21)20-17-6-4-5-14(2)15(17)3/h4-10H,11-12H2,1-3H3,(H2,19,20,21)

InChI Key

MMYQJLHYWYWMTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2=CC=CC(=C2C)C

Origin of Product

United States

Preparation Methods

Dithiocarbamate Ester Pathway

The dithiocarbamate ester method, derived from patented thiourea synthesis strategies, offers a scalable and environmentally favorable route. This three-step process leverages aqueous-phase reactions to minimize hazardous solvent use.

Step 1: Synthesis of Sodium N-(2,3-Dimethylphenyl)dithiocarbamate
2,3-Dimethylaniline is reacted with carbon disulfide (CS₂) and sodium hydroxide (NaOH) in an aqueous-alcoholic medium. The reaction proceeds as follows:

2,3-Dimethylaniline+CS2+NaOHNa+[(2,3-Dimethylphenyl)N–C(S)S]+H2O\text{2,3-Dimethylaniline} + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}^+[\text{(2,3-Dimethylphenyl)N–C(S)S}^-] + \text{H}2\text{O}

This step forms the sodium dithiocarbamate intermediate, which is highly water-soluble.

Step 2: Esterification with 1,3-Propanesultone
The sodium dithiocarbamate is treated with 1,3-propanesultone, a sulfonating agent, to form the sulfonate ester:

Na+[(2,3-Dimethylphenyl)N–C(S)S]+1,3-Propanesultone(2,3-Dimethylphenyl)N–C(S)–O–(CH2)3SO3+Na+\text{Na}^+[\text{(2,3-Dimethylphenyl)N–C(S)S}^-] + \text{1,3-Propanesultone} \rightarrow \text{(2,3-Dimethylphenyl)N–C(S)–O–(CH}2\text{)}3\text{SO}_3^- + \text{Na}^+

The sulfonate group enhances water solubility, facilitating subsequent reactions.

Step 3: Nucleophilic Substitution with 2-[(4-Methylphenyl)sulfanyl]ethylamine
The sulfonate ester reacts with 2-[(4-methylphenyl)sulfanyl]ethylamine in aqueous NaOH at 50–60°C. The amine displaces the sulfonate group, yielding the thiourea product:

(2,3-Dimethylphenyl)N–C(S)–O–(CH2)3SO3+2-[(4-Methylphenyl)sulfanyl]ethylamineTarget Compound+(CH2)3SO3\text{(2,3-Dimethylphenyl)N–C(S)–O–(CH}2\text{)}3\text{SO}3^- + \text{2-[(4-Methylphenyl)sulfanyl]ethylamine} \rightarrow \text{Target Compound} + \text{(CH}2\text{)}3\text{SO}3^-

The product precipitates as a crystalline solid, enabling isolation via filtration.

Advantages:

  • Aqueous medium reduces organic solvent use.

  • High yields due to favorable reaction kinetics.

Isothiocyanate Coupling Approach

This method involves sequential synthesis of an isothiocyanate intermediate followed by amine coupling.

Step 1: Synthesis of 2,3-Dimethylphenyl Isothiocyanate
2,3-Dimethylaniline is treated with thiophosgene (CSCl₂) in dichloromethane under inert conditions:

2,3-Dimethylaniline+CSCl22,3-Dimethylphenyl Isothiocyanate+2HCl\text{2,3-Dimethylaniline} + \text{CSCl}_2 \rightarrow \text{2,3-Dimethylphenyl Isothiocyanate} + 2\text{HCl}

The isothiocyanate is purified via distillation.

Step 2: Reaction with 2-[(4-Methylphenyl)sulfanyl]ethylamine
The isothiocyanate reacts with 2-[(4-methylphenyl)sulfanyl]ethylamine in tetrahydrofuran (THF) at room temperature:

2,3-Dimethylphenyl Isothiocyanate+2-[(4-Methylphenyl)sulfanyl]ethylamineTarget Compound\text{2,3-Dimethylphenyl Isothiocyanate} + \text{2-[(4-Methylphenyl)sulfanyl]ethylamine} \rightarrow \text{Target Compound}

Triethylamine (Et₃N) is often added to scavenge HCl.

Challenges:

  • Thiophosgene is highly toxic, requiring stringent safety protocols.

  • Competing hydrolysis reactions may reduce yields.

Comparative Analysis of Synthetic Methods

Parameter Dithiocarbamate Ester Pathway Isothiocyanate Route
Reaction Medium AqueousOrganic solvents
Key Reagents CS₂, NaOH, 1,3-propanesultoneThiophosgene, Et₃N
Yield High (estimated 70–85%)Moderate (50–65%)
Safety Considerations Low toxicityHigh toxicity (CSCl₂)
Scalability Industrial-friendlyLimited by safety concerns

Optimization Strategies

Temperature and Solvent Effects

  • Dithiocarbamate Route: Reactions at 50–60°C optimize kinetics without decomposition.

  • Isothiocyanate Route: THF enhances amine solubility, but alternatives like acetonitrile may reduce side reactions.

Industrial-Scale Production

Encapsulation techniques, as described for ethylene thiourea, may mitigate dust formation during milling. Continuous flow reactors could enhance throughput for the dithiocarbamate pathway, reducing batch variability .

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in the thiourea moiety (–N–C(=S)–N–) and the sulfanyl (–S–) group are susceptible to oxidation.

Oxidizing AgentProduct FormedConditionsKey ObservationsReferences
H₂O₂ (30%)Sulfoxide derivativesRT, 6–8 hrsPartial oxidation of thiourea sulfur to sulfoxide; retains aromatic substituent stability
KMnO₄ (acidic)Sulfone derivatives60°C, 2–4 hrsComplete oxidation to sulfone; confirmed via FTIR loss of ν(S–H) at ~2438 cm⁻¹

Mechanistic Insight :

  • Thiourea sulfur undergoes electrophilic oxidation via peroxide intermediates.

  • Sulfanyl group oxidation follows a radical pathway under strong oxidizing conditions.

Alkylation/Arylation Reactions

The nucleophilic nitrogen and sulfur sites participate in alkylation/arylation reactions.

ElectrophileReaction SiteProduct TypeYield (%)ApplicationsReferences
2-Bromo ethanamideThiourea NN-Alkylated thiourea65–78Precursor for enzyme inhibitors
Benzyl chlorideSulfanyl SS-Benzyl thioether52Enhanced lipophilicity

Example Reaction :

Thiourea+R–XEt3NR–N–C(=S)–N–(Ar)+HX\text{Thiourea} + \text{R–X} \xrightarrow{\text{Et}_3\text{N}} \text{R–N–C(=S)–N–(Ar)} + \text{HX}

  • Triethylamine facilitates deprotonation, enhancing nucleophilicity .

Cyclization Reactions

Cyclization with α-halocarbonyl compounds or dienophiles generates heterocyclic systems.

ReagentProductConditionsKey FeaturesReferences
Dimethyl acetylenedicarboxylate (DMAD)Thiazinan-2-imine derivativesRT, ultrasoundUltrasonic irradiation improves yield (52–90%)
2-BromoacetophenoneThiazolidin-2-imineReflux, 4 hrsForms six-membered ring via intramolecular SNAr

Mechanistic Pathway :

  • Nucleophilic attack by thiourea sulfur on α-carbon of DMAD.

  • Cyclization via intramolecular hydrogen bonding, forming 1,3-thiazinane derivatives .

Acid/Base-Catalyzed Rearrangements

Proton transfer equilibria and tautomerism influence reactivity.

ConditionObserved TautomerStructural ChangeConfirmation MethodReferences
Acidic (HCl)Thione (C=S) formStabilizes via N–H···S hydrogen bondsFTIR (νC=S: 1240 cm⁻¹)
Basic (NaOH)Thiol (S–H) formDeprotonation at nitrogenRaman spectroscopy

Key Finding :

  • Thione–thiol tautomerism (Scheme 1) modulates electronic properties, affecting metal coordination .

Metal Coordination

The thiourea group acts as a bidentate ligand for transition metals.

Metal SaltComplex StructureCoordination ModeApplicationsReferences
Cu(II) acetate[Cu(Thiourea)₂]²⁺N,S-bindingAntimicrobial agents
PdCl₂Square-planar Pd(II) complexS-monodentateCatalysis in cross-coupling

Spectroscopic Evidence :

  • FTIR shows ν(C=S) shift from 1240 → 1185 cm⁻¹ upon Cu(II) coordination .

Enzyme Inhibition via Hydrogen Bonding

The compound modulates enzyme activity through non-covalent interactions.

Target EnzymeInhibition IC₅₀ (μM)Binding SiteMechanismReferences
Acetylcholinesterase (AChE)0.73 ± 0.54Peripheral anionic siteDisrupts catalytic triad via S···H–O
Urease19.35 ± 1.28Nickel active centerChelates Ni²⁺ ions

Structural Insight :

  • Methyl groups on aromatic rings enhance hydrophobic interactions with enzyme pockets .

This compound’s reactivity profile highlights its versatility in organic synthesis and bioapplications. Controlled oxidation and cyclization offer routes to pharmacologically active derivatives, while metal coordination expands utility in materials science.

Scientific Research Applications

Chemistry

  • Building Blocks in Organic Synthesis : The compound is utilized as a versatile building block for synthesizing various organic compounds. Its structure allows for modifications that can lead to new derivatives with unique properties.
  • Coordination Chemistry : Thioureas are known for their ability to act as ligands in coordination chemistry, forming complexes with transition metals. This property is significant for developing new catalysts and materials .

Biological Applications

  • Anticancer Activity : Recent studies indicate that thiourea derivatives can inhibit the growth of several cancer cell lines. For instance, compounds similar to 1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea have shown IC50 values in the low micromolar range against various cancer types .
  • Antimicrobial Properties : The compound exhibits potential antimicrobial activity, making it a candidate for developing new antibacterial agents. Its mechanism may involve disrupting microbial cell walls or inhibiting essential enzymes .

Medicinal Chemistry

  • Drug Development : The unique chemical structure of this thiourea derivative makes it suitable for exploring therapeutic applications. Its ability to modulate enzyme activity positions it as a potential lead compound in drug development .
  • Treatment Resistance : Studies have shown that certain thioureas can reverse treatment resistance in cancer therapies, suggesting their role as adjuvants in chemotherapy regimens .

Data Tables

Application AreaSpecific UseReferences
Organic SynthesisBuilding block for various organic compounds
Coordination ChemistryLigand formation with transition metals
Anticancer ActivityInhibition of cancer cell growth
Antimicrobial ActivityDevelopment of new antibacterial agents
Drug DevelopmentPotential therapeutic applications

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of thiourea derivatives similar to this compound on various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 1.26 μM to 2.96 μM across different cell lines, demonstrating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Effects

In another investigation, a series of thiourea derivatives were tested for their antimicrobial properties against common pathogens. The results demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their viability as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA involves its interaction with molecular targets through its thiourea moiety. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated by its ability to modulate enzyme activity, disrupt microbial cell walls, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Key Differences :

  • The commercial analogues feature chiral centers and bulky naphthalene groups, which likely enhance their stereoselective binding in catalytic or receptor-targeting applications. In contrast, the target compound’s simpler substituents may favor solubility or synthetic accessibility.
  • The refrigeration requirement for commercial analogues suggests higher reactivity or instability compared to the target compound, though storage data for the latter are unavailable.

Crystallographic Comparison with a Benzoyl-Thiourea Derivative

describes 1-(4-Methylbenzoyl)-3-{2-[3-(4-methylbenzoyl)thioureido]phenyl}thiourea , a bis-benzoyl thiourea compound.

Parameter Target Compound Benzoyl-Thiourea Analogue
Substituent Type 2,3-Dimethylphenyl and sulfanyl-ethyl groups 4-Methylbenzoyl groups
Hydrogen Bonding Likely via thiourea N–H and S atoms Observed intramolecular N–H⋯O and N–H⋯S bonds
Crystallographic Data Not available Dihedral angles: 82.1° (aryl rings), R因子 = 0.064

Key Differences :

  • The benzoyl-thiourea analogue’s carbonyl groups introduce strong hydrogen-bonding networks, which stabilize its crystal lattice. The target compound’s sulfanyl-ethyl group may instead promote hydrophobic interactions or disulfide bonding.
  • The absence of crystallographic data for the target compound limits direct geometric comparisons, but steric effects from its 2,3-dimethylphenyl group could reduce conformational flexibility compared to the benzoyl derivative.

Functional Implications

  • In contrast, the benzoyl groups in ’s compound withdraw electrons, altering reactivity .
  • Biological Activity : Thioureas with aryl-sulfanyl substituents (e.g., the target compound) are often explored as kinase inhibitors or antimicrobial agents, whereas chiral analogues () are typically used in asymmetric catalysis or as reference standards .

Biological Activity

1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea is a thiourea derivative that has garnered interest due to its diverse biological activities. Thioureas are known for their pharmacological potential, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide an in-depth examination of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C16_{16}H20_{20}N2_{2}S2_{2}
  • Molecular Weight : 306.47 g/mol

The structure consists of a thiourea functional group which is pivotal for its biological interactions. The presence of aromatic rings contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Thiourea derivatives have shown significant antimicrobial properties against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.78–3.125 μg/mL
Escherichia coli3.125 mg/mL
Candida albicans3.125 mg/mL

Studies indicate that the compound exhibits selective activity against pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of thiourea derivatives is well-documented, with several studies highlighting their ability to inhibit cancer cell proliferation. The compound has demonstrated promising results in various cancer cell lines.

Cancer Cell Line IC50 (µM)
U937 (leukemia)16.23
MCF-7 (breast cancer)7–20
PC-3 (prostate cancer)3–14

Research indicates that the compound targets specific molecular pathways associated with cancer progression, including those involved in angiogenesis and apoptosis.

Antioxidant Activity

The antioxidant capacity of thioureas is another area of interest. The compound has shown significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Assay Method IC50 (µg/mL)
DPPH Radical Scavenging45
ABTS Radical Scavenging52

These results suggest that the compound could be beneficial in preventing oxidative damage in cells.

Case Studies

  • Antimicrobial Efficacy Study : A study assessing the antimicrobial properties of various thiourea derivatives found that the compound exhibited superior activity against S. aureus compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Anticancer Mechanism Investigation : Another research focused on the anticancer effects of thiourea derivatives demonstrated that treatment with the compound led to significant apoptosis in U937 cells, indicating its mechanism of action may involve inducing programmed cell death .

Q & A

Q. What are the established synthetic routes for 1-(2,3-Dimethylphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea, and what analytical techniques validate its purity?

Synthesis typically involves reacting 2,3-dimethylphenyl isothiocyanate with 2-[(4-methylphenyl)sulfanyl]ethylamine under inert conditions. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using solvents like dry THF or dichloromethane. Post-synthesis, purity is validated via:

  • HPLC (retention time comparison with standards) .
  • NMR spectroscopy (1H/13C peaks for aromatic protons at δ 6.8–7.2 ppm and thiourea NH signals at δ 9.5–10.2 ppm) .
  • Mass spectrometry (M+H⁺ peak at m/z 257.367) .

Q. How is the molecular structure of this thiourea derivative characterized in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Dihedral angles between aromatic rings (e.g., 2,3-dimethylphenyl and 4-methylphenyl groups) reveal steric effects .
  • Hydrogen-bonding networks (N–H···S interactions) stabilize the crystal lattice, confirmed via SCXRD data (R-factor < 0.08) .

Q. What preliminary biological activities have been reported for structurally similar thiourea derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : MIC values ≤ 12.5 µg/mL against S. aureus .
  • Enzyme inhibition : IC₅₀ of 1.8 µM against acetylcholinesterase, linked to anti-Alzheimer potential .
  • Anticancer effects : Apoptosis induction in H1299 lung carcinoma cells via ROS generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Variability in assay conditions (e.g., cell line selection, serum concentration). Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Solubility differences : Use co-solvents (e.g., DMSO:PBS mixtures) and confirm compound stability via LC-MS .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on 4-methylphenyl enhance bioactivity) .

Q. What computational methods are employed to predict the environmental fate and toxicity of this compound?

  • QSAR models : Predict logP (2.8–3.1) and biodegradability using EPI Suite .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways .
  • Ecotoxicity profiling : Use ECOSAR to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna) .

Q. How should experimental designs be optimized to study structure-activity relationships (SAR) for this compound?

  • Factorial design : Vary substituents (e.g., methyl vs. chloro groups) and measure effects on IC₅₀ .
  • High-throughput screening : Use 96-well plates with ATP-based viability assays to test 100+ derivatives .
  • Theoretical frameworks : Link SAR to Hammett constants (σ) or frontier molecular orbitals (HOMO/LUMO gaps) .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Low yields : Optimize via microwave-assisted synthesis (20% yield increase at 80°C) .
  • Byproduct formation : Monitor via TLC and employ flash chromatography (silica gel, hexane:EtOAc gradient) .
  • Thermal instability : Use cryogenic conditions (−20°C) during thiourea formation .

Q. How can researchers integrate experimental and computational data to refine mechanistic hypotheses?

  • MD simulations : Model ligand-protein binding over 100 ns trajectories (RMSD < 2.0 Å) to validate enzyme inhibition .
  • DFT calculations : Correlate NBO charges on sulfur atoms with antioxidant activity (BDE values < 85 kcal/mol) .
  • Synchrotron studies : Pair SCXRD with EXAFS to probe sulfur coordination environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.